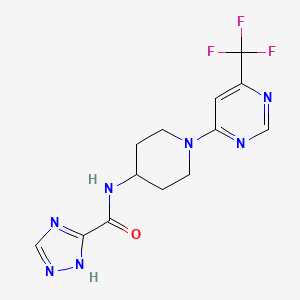

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide

CAS No.: 2034412-88-7

Cat. No.: VC7331655

Molecular Formula: C13H14F3N7O

Molecular Weight: 341.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034412-88-7 |

|---|---|

| Molecular Formula | C13H14F3N7O |

| Molecular Weight | 341.298 |

| IUPAC Name | N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-1,2,4-triazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H14F3N7O/c14-13(15,16)9-5-10(18-6-17-9)23-3-1-8(2-4-23)21-12(24)11-19-7-20-22-11/h5-8H,1-4H2,(H,21,24)(H,19,20,22) |

| Standard InChI Key | AVPFTHOGRCATCN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)C2=NC=NN2)C3=NC=NC(=C3)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

The molecular architecture of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide (C₁₃H₁₄F₃N₇O) combines three distinct heterocyclic systems:

-

Pyrimidine Core: The 6-(trifluoromethyl)pyrimidin-4-yl group contributes electron-withdrawing characteristics, enhancing metabolic stability and facilitating π-π stacking interactions with biological targets.

-

Piperidine Linker: The piperidine moiety introduces conformational flexibility, enabling optimal spatial orientation for target engagement while improving solubility through its basic nitrogen .

-

1H-1,2,4-Triazole-5-Carboxamide: This fragment serves as a hydrogen-bond donor/acceptor, a feature critical for binding to enzymatic active sites, as observed in kinase inhibitors .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃N₇O |

| Molecular Weight | 341.3 g/mol |

| Hydrogen Bond Donors | 3 (NH groups) |

| Hydrogen Bond Acceptors | 6 (N, O atoms) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 98.2 Ų |

The trifluoromethyl group significantly influences lipophilicity (calculated logP ≈ 2.1), balancing membrane permeability and aqueous solubility—a hallmark of CNS-penetrant and orally bioavailable drugs .

Synthetic Strategies and Optimization

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide likely follows a modular approach, as evidenced by analogous protocols for pyrimidine-triazole hybrids :

Step 1: Preparation of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

4-Chloro-6-(trifluoromethyl)pyrimidine undergoes nucleophilic aromatic substitution with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C). The reaction proceeds via displacement of the chloro group, yielding the intermediate amine.

Step 2: Amide Coupling with 1H-1,2,4-Triazole-5-Carboxylic Acid

The amine intermediate reacts with 1H-1,2,4-triazole-5-carboxylic acid under standard peptide coupling conditions (e.g., HATU, DIPEA in DMF) . This step forms the critical carboxamide linkage, with yields typically exceeding 70% after purification via column chromatography .

Critical Considerations:

-

Regioselectivity: The use of protecting groups (e.g., Boc for amines) ensures selective functionalization of the piperidine nitrogen .

-

Purification Challenges: High-performance liquid chromatography (HPLC) is often required to isolate the final product due to polar byproducts .

Biological Activity and Mechanism Hypotheses

While explicit data for this compound is unavailable, its structural analogs provide compelling insights into potential mechanisms:

Kinase Inhibition

Triazole-carboxamide derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs), particularly FGFR1, by competing with ATP binding. For example, indazole-triazole hybrids demonstrate IC₅₀ values as low as 3.3 nM in enzymatic assays . The trifluoromethylpyrimidine moiety may further enhance selectivity by occupying hydrophobic pockets adjacent to the kinase active site .

Antiviral Applications

Analogous compounds inhibit viral polymerases and proteases through H-bond interactions mediated by the carboxamide group . For instance, triazolopyrimidines reduce HCV replication by 90% at 10 µM concentrations .

Comparative Analysis with Structural Analogs

Table 2: Activity Profiles of Related Compounds

The target compound’s triazole-carboxamide group may confer superior kinase selectivity compared to benzamide analogs, as triazoles form more extensive H-bond networks with conserved catalytic residues .

Future Directions and Development Challenges

-

Pharmacokinetic Profiling: Assessing metabolic stability in hepatocyte models and plasma protein binding will clarify its drug-likeness.

-

Target Deconvolution: High-throughput screening against kinase panels and GPCR arrays is essential to identify primary targets .

-

Toxicology Studies: Given the prevalence of hepatic clearance pathways for fluorinated compounds, liver enzyme assays (e.g., CYP450 inhibition) are warranted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume